![molecular formula C17H20BrNO2 B4729618 (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B4729618.png)
(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine
Übersicht
Beschreibung
(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine, also known as DOB, is a psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s by Alexander Shulgin and has since been used for scientific research purposes.
Wirkmechanismus
The mechanism of action of (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine involves its binding to serotonin receptors in the brain. Specifically, this compound has a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound acts as a partial agonist at the 5-HT2A receptor, meaning that it activates the receptor to a lesser extent than a full agonist would.
Biochemical and Physiological Effects:
This compound has been found to have a range of effects on the central nervous system, including alterations in mood, perception, and cognition. It has been shown to induce visual hallucinations, changes in color perception, and altered time perception. This compound has also been found to increase heart rate and blood pressure, as well as cause vasoconstriction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine in lab experiments is its high affinity for serotonin receptors, particularly the 5-HT2A receptor. This makes it a useful tool for investigating the role of serotonin receptors in the regulation of mood, cognition, and perception. However, one limitation of using this compound is its potency and potential for adverse effects. It is important to use caution when handling and administering this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research involving (3-bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine. One area of interest is the role of serotonin receptors in the pathogenesis of psychiatric disorders such as depression and anxiety. This compound could be used as a tool to investigate the potential therapeutic effects of targeting the 5-HT2A receptor in these disorders. Another area of interest is the potential use of this compound in the treatment of chronic pain. This compound has been found to have analgesic effects in animal models, and further research is needed to investigate its potential as a pain medication. Finally, this compound could be used as a tool to investigate the neurobiological basis of altered states of consciousness, such as those induced by psychedelic drugs.
Wissenschaftliche Forschungsanwendungen
(3-bromobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine has been used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor. This compound has been used in studies to investigate the role of serotonin receptors in the regulation of mood, cognition, and perception.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-20-16-7-6-13(11-17(16)21-2)8-9-19-12-14-4-3-5-15(18)10-14/h3-7,10-11,19H,8-9,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHPAQPTUWVFHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=CC=C2)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.